MAC13243

Übersicht

Beschreibung

MAC13243 ist ein kleines Molekül, das aufgrund seiner einzigartigen antibakteriellen Eigenschaften großes Interesse geweckt hat. Es ist bekannt, dass es selektiv die Funktion des bakteriellen Lipoprotein-Ziel-Chaperons LolA hemmt, das für den Transport von Lipoproteinen zur äußeren Membran bei gramnegativen Bakterien unerlässlich ist . Diese Spezifität macht this compound zu einem vielversprechenden Kandidaten für die Entwicklung neuer antibakterieller Mittel mit minimaler Beeinträchtigung der kommensalen Darmflora .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von this compound beinhaltet ein Hochdurchsatz-Screening, um kleine Moleküle zu identifizieren, die die Permeabilität der äußeren Membran von gramnegativen Bakterien erhöhen . Die Verbindung wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung von Thioharnstoffderivaten beinhalten . Der detaillierte Syntheseweg und die Reaktionsbedingungen sind in der Regel proprietäre Informationen, die von den Forschern oder Unternehmen gehalten werden, die diese Verbindungen entwickeln.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound würde wahrscheinlich eine großtechnische chemische Synthese unter Verwendung optimierter Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dieser Prozess würde Schritte wie Reinigung, Kristallisation und Qualitätskontrolle umfassen, um pharmazeutische Standards zu erfüllen.

Wissenschaftliche Forschungsanwendungen

MAC13243 hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere im Bereich der Entwicklung antibakterieller Medikamente. Es wurde gezeigt, dass es die Permeabilität der äußeren Membran von gramnegativen Bakterien erhöht, wodurch sie anfälliger für großräumige Antibiotika werden . Diese Eigenschaft ist wertvoll für die Entwicklung neuer antibakterieller Mittel, die die Permeabilitätsbarriere von gramnegativen Bakterien überwinden können . Darüber hinaus wurde this compound auf seine Auswirkungen auf die Darmflora untersucht und zeigt eine selektive antimikrobielle Aktivität mit minimaler Störung von nützlichen Bakterien .

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die Hemmung des bakteriellen Lipoprotein-Ziel-Chaperons LolA . Durch Bindung an LolA stört this compound den Transport von Lipoproteinen zur äußeren Membran, wodurch die Integrität der bakteriellen Zellhülle beeinträchtigt wird . Diese Störung erhöht die Permeabilität der äußeren Membran, wodurch die Bakterien anfälliger für Antibiotika werden .

Wirkmechanismus

Target of Action

MAC13243, also known as CS-1183 or this compound HCl, is primarily targeted towards the bacterial lipoprotein targeting chaperone, LolA . LolA is a part of the five-membered Lol (localization of lipoproteins) system, which is responsible for the sorting and transport of lipoproteins to the outer membrane in the majority of Gram-negative bacteria .

Mode of Action

This compound acts as an inhibitor of LolA, thereby interfering with the trafficking of lipoproteins from the inner to the outer membrane of the bacteria . This inhibition disrupts the normal functioning of the bacterial cell, leading to increased permeability of the outer membrane .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Lol (localization of lipoproteins) system, which is responsible for the transport of lipoproteins to the outer membrane in Gram-negative bacteria . By inhibiting LolA, this compound disrupts this pathway, leading to increased permeability of the outer membrane and potentially affecting other downstream processes .

Pharmacokinetics

It’s known that the compound exhibits concentration-dependent activity, with higher concentrations leading to increased antibacterial effects .

Result of Action

The primary result of this compound’s action is an increase in the permeability of the outer membrane of Gram-negative bacteria . This increased permeability makes the bacteria more susceptible to other antibiotics, particularly those with large molecular scaffolds that would otherwise be ineffective .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the concentration of the compound plays a significant role in its efficacy, with higher concentrations leading to increased antibacterial effects . .

Biochemische Analyse

Biochemical Properties

MAC13243 interacts with the bacterial lipoprotein targeting chaperone, LolA . LolA is a periplasmic chaperone that plays a crucial role in the trafficking of lipoproteins from the inner to the outer membrane . By inhibiting LolA, this compound disrupts this process, thereby affecting the biochemical reactions within the bacterial cell .

Cellular Effects

The primary cellular effect of this compound is an increase in the permeability of the outer membrane of gram-negative bacteria . This is achieved by inhibiting the function of LolA, which leads to a disruption in the trafficking of lipoproteins . As a result, cells become more permeable to certain molecules and more susceptible to large-scaffold antibiotics .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to and inhibiting the function of LolA . This inhibition disrupts the normal trafficking of lipoproteins from the inner to the outer membrane, leading to increased permeability of the outer membrane .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed in laboratory settings over time. In studies involving Escherichia coli, it was found that cells became more permeable and more susceptible to large-scaffold antibiotics when exposed to sub-inhibitory concentrations of this compound .

Metabolic Pathways

Its role as an inhibitor of LolA suggests that it may impact the pathways related to lipoprotein trafficking .

Transport and Distribution

This compound is likely transported into bacterial cells where it binds to and inhibits LolA . This disrupts the normal distribution of lipoproteins within the cell, particularly their movement from the inner to the outer membrane .

Subcellular Localization

The subcellular localization of this compound is likely within the periplasmic space of gram-negative bacteria, where LolA is located . By inhibiting LolA, this compound impacts the localization of lipoproteins within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of MAC13243 involves a high throughput screening process to identify small molecules that increase the permeability of the outer membrane of Gram-negative bacteria . The compound is synthesized through a series of chemical reactions that involve the formation of thiourea derivatives . The detailed synthetic route and reaction conditions are typically proprietary information held by the researchers or companies that develop these compounds.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This process would include steps such as purification, crystallization, and quality control to meet pharmaceutical standards.

Analyse Chemischer Reaktionen

Arten von Reaktionen: MAC13243 unterliegt verschiedenen Arten von chemischen Reaktionen, einschließlich des Abbaus zu aktiven Spezies wie S-(4-Chlorbenzyl)isothioharnstoff . Dieses Abbauprodukt interagiert mit dem Lipoprotein-Ziel-Chaperon LolA und hemmt dessen Funktion .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und den Reaktionen von this compound verwendet werden, sind Thioharnstoffderivate sowie verschiedene Lösungsmittel und Katalysatoren, die die Bildung der gewünschten chemischen Strukturen erleichtern .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, sind seine Abbauprodukte, wie z. B. S-(4-Chlorbenzyl)isothioharnstoff, die eine antibakterielle Aktivität beibehalten .

Vergleich Mit ähnlichen Verbindungen

MAC13243 ist einzigartig in seiner spezifischen Hemmung des LolA-Proteins, was es von anderen antibakteriellen Mitteln unterscheidet, die andere Wege angreifen . Ähnliche Verbindungen umfassen Thioharnstoffderivate wie A22, die das bakterielle aktinähnliche Protein MreB hemmen . Während sowohl this compound als auch A22 einen ähnlichen zellulären Mechanismus aufweisen, der die Interaktion mit bakteriellen Proteinen beinhaltet, bietet die Selektivität von this compound für LolA einen deutlichen Vorteil bei der gezielten Behandlung von gramnegativen Bakterien .

Liste ähnlicher Verbindungen:- A22 (Hemmer des bakteriellen aktinähnlichen Proteins MreB)

- Polymyxine (stören die Lipopolysaccharidschicht)

- Loperamid (zerstreut das innere Membranpotenzial)

Eigenschaften

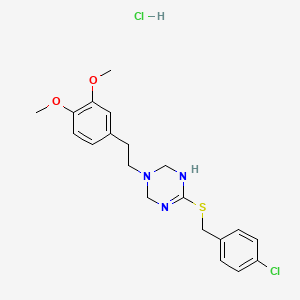

IUPAC Name |

6-[(4-chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O2S.ClH/c1-25-18-8-5-15(11-19(18)26-2)9-10-24-13-22-20(23-14-24)27-12-16-3-6-17(21)7-4-16;/h3-8,11H,9-10,12-14H2,1-2H3,(H,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJIDISBDZWDOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2CNC(=NC2)SCC3=CC=C(C=C3)Cl)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384516 | |

| Record name | MAC13243 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071638-38-4 | |

| Record name | MAC13243 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.